molecular formula C14H26Cl3N3 B8233555 [2-(4-Benzylpiperazin-1-yl)ethyl](methyl)amine trihydrochloride

[2-(4-Benzylpiperazin-1-yl)ethyl](methyl)amine trihydrochloride

Cat. No.: B8233555
M. Wt: 342.7 g/mol
InChI Key: FVTWVDDZORDMSP-UHFFFAOYSA-N
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Description

2-(4-Benzylpiperazin-1-yl)ethylamine trihydrochloride is a chemical compound with the molecular formula C14H23N3·3HCl It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Benzylpiperazin-1-yl)ethylamine typically involves the reaction of benzyl chloride with piperazine to form 1-benzylpiperazine. This intermediate is then reacted with 2-chloroethylamine hydrochloride to yield 2-(4-Benzylpiperazin-1-yl)ethylamine. The final step involves the addition of hydrochloric acid to form the trihydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The use of automated reactors and purification systems helps in achieving consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-Benzylpiperazin-1-yl)ethylamine trihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the benzyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of secondary amines.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

2-(4-Benzylpiperazin-1-yl)ethylamine trihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-Benzylpiperazin-1-yl)ethylamine trihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as an inhibitor or activator, depending on the context. The compound’s structure allows it to fit into the active sites of enzymes, thereby affecting their activity. Additionally, it can interact with receptors on cell membranes, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1-Benzylpiperazine: A precursor in the synthesis of 2-(4-Benzylpiperazin-1-yl)ethylamine.

    2-(4-Phenylpiperazin-1-yl)ethylamine: Similar structure but with a phenyl group instead of a benzyl group.

    N-Methylpiperazine: Lacks the benzyl group but shares the piperazine core.

Uniqueness

2-(4-Benzylpiperazin-1-yl)ethylamine trihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-(4-benzylpiperazin-1-yl)-N-methylethanamine;trihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3.3ClH/c1-15-7-8-16-9-11-17(12-10-16)13-14-5-3-2-4-6-14;;;/h2-6,15H,7-13H2,1H3;3*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVTWVDDZORDMSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCN1CCN(CC1)CC2=CC=CC=C2.Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26Cl3N3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.7 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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